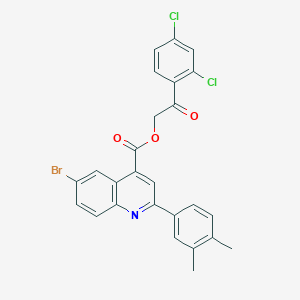
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H18BrCl2NO3 and its molecular weight is 543.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic organic molecule with a complex structure that includes a quinoline ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C26H18BrCl2NO3, with a molecular weight of approximately 543.2 g/mol. Its structure features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H18BrCl2NO3 |
| Molecular Weight | 543.2 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Quinoline ring, dichlorophenyl group, bromo substitution |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, treatment with the compound resulted in a notable reduction in cell viability for colorectal adenocarcinoma (Caco-2) cells, with a decrease of approximately 39.8% compared to untreated controls (p < 0.001). However, its efficacy against other cancer cell lines such as A549 (human pulmonary adenocarcinoma) was less pronounced .
Anti-inflammatory and Antioxidant Properties
The compound has also demonstrated potential anti-inflammatory and antioxidant effects. Studies suggest that it can reduce oxidative stress markers in cellular models, which may contribute to its protective effects against inflammation-related diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
- Antioxidant Mechanism : The presence of electron-rich groups enhances its ability to scavenge free radicals.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A study evaluated the effects of the compound on Caco-2 and A549 cells using an MTT assay. The results indicated a selective anticancer effect on Caco-2 cells with significant reductions in viability (39.8%) compared to controls .
- Study on Anti-inflammatory Effects : Another research project assessed the anti-inflammatory potential by measuring cytokine levels in treated versus untreated cells. The findings suggested a reduction in IL-6 and TNF-alpha levels after treatment with the compound.
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Anticancer Activity |
|---|---|---|
| 2-(2,5-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate | Similar quinoline structure | Moderate |
| 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | Contains methoxy instead of dimethyl groups | Low |
| 6-Bromo-3-(3,4-dimethylphenyl)quinazolinone | Different quinazoline structure | High |
特性
CAS番号 |
355433-03-3 |
|---|---|
分子式 |
C26H18BrCl2NO3 |
分子量 |
543.2 g/mol |
IUPAC名 |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H18BrCl2NO3/c1-14-3-4-16(9-15(14)2)24-12-21(20-10-17(27)5-8-23(20)30-24)26(32)33-13-25(31)19-7-6-18(28)11-22(19)29/h3-12H,13H2,1-2H3 |
InChIキー |
MHWGKRQYBFFZNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















